Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl-
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions and can yield compounds with significant biological activities. For example, one method for synthesizing a related piperazine compound involved a modified Claisen ester condensation reaction, followed by several other reaction steps, achieving an overall yield of 34.3% (Wang, Fawwaz, & Heertum, 1995). Another synthesis approach for 4-[(4-chlorophenyl)(phenyl) methyl] piperazine-1-yl derivatives used various reactions, including IR, 1HNMR, and Mass spectral data for structural elucidation (J.V.Guna, V.N.Patolia, A.U.Patel, & D.M.Purohit, 2009).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using various spectroscopic techniques. For instance, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed through IR and 1H-NMR spectroscopy, highlighting the compound's specific molecular features (Z. Quan, 2006).
Chemical Reactions and Properties
Piperazine compounds can undergo a range of chemical reactions, contributing to their diverse properties. For example, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides were prepared for testing against schistosomiasis, demonstrating the chemical versatility of piperazine derivatives (Y. Tung, 1957).
Physical Properties Analysis
The physical properties of piperazine compounds, such as crystalline forms and hydrogen-bonding networks, can be studied through techniques like X-ray crystallography. For instance, the hydrogen-bond association of a particular piperazine-2,5-dione was examined, revealing different polymorphic crystalline forms (Robin A Weatherhead-Kloster, H. Selby, Walter B Miller Iii, & E. Mash, 2005).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including their reactivity and potential biological activities, are notable. For instance, some piperazine derivatives exhibited antimicrobial activities against various bacteria and fungi, demonstrating their potential as therapeutic agents (M. D. Savaliya, J.G.Dobaria, V.N.Patolia, A.U.Patel, & D.M.Purohit, 2009).
Scientific Research Applications
Metabolism and Pharmacological Actions
Piperazine derivatives, such as the arylpiperazine derivatives nefazodone, trazodone, and aripiprazole, have shown significant clinical applications, particularly in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which are known for their variety of serotonin receptor-related effects in humans and animals. Some derivatives also show affinity for other neurotransmitter receptors, highlighting their broad pharmacological utility. The metabolism and disposition of these derivatives indicate a complex interplay of physiological and pathological factors affecting drug efficacy and individual variability in response (Caccia, 2007).
Anti-Mycobacterial Activity
Piperazine, as a core structural unit, has been extensively explored for its potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review of compounds containing piperazine highlights the significant anti-mycobacterial activity, underscoring the importance of structural design and the structure-activity relationship in developing effective anti-TB molecules (Girase et al., 2020).
Therapeutic Uses and Drug Development
The diverse therapeutic applications of piperazine derivatives span across various medical fields, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Modifications in the substitution pattern on the piperazine nucleus have been shown to significantly influence the medicinal potential of the resultant molecules. This extensive review of patents containing piperazine compounds with therapeutic uses provides insights into the flexibility and importance of piperazine in drug discovery and development (Rathi et al., 2016).
Cytoprotective Effects
Trimetazidine, a piperazine derivative, has been highlighted for its cytoprotective action in the treatment of angina pectoris without major effects on hemodynamics or myocardial oxygen consumption. Its mechanism of action involves a positive influence on myocardial energetic metabolism and reduction in the utilization of fatty acids in favor of carbohydrates, showcasing the metabolic and protective benefits of piperazine derivatives in cardiac care (Cargnoni et al., 1999).
Safety And Hazards
properties
IUPAC Name |
[2-(2-amino-4-chloroanilino)phenyl]-(4-methylpiperazin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-22-8-10-23(11-9-22)18(24)14-4-2-3-5-16(14)21-17-7-6-13(19)12-15(17)20/h2-7,12,21H,8-11,20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTYMTKNSABJKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC3=C(C=C(C=C3)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511057 | |
Record name | [2-(2-Amino-4-chloroanilino)phenyl](4-methylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl- | |
CAS RN |
65514-71-8 | |
Record name | [2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65514-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-((2-Amino-4-chlorophenyl)amino)phenyl)(4-methyl-1-piperazinyl)methanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065514718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [2-(2-Amino-4-chloroanilino)phenyl](4-methylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methanone, [2-[(2-amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (2-((2-AMINO-4-CHLOROPHENYL)AMINO)PHENYL)(4-METHYL-1-PIPERAZINYL)METHANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G48ZX6Q5Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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